N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide
Description
N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a methoxyphenyl-morpholinylethyl backbone and a 3-methylphenylacetamide side chain. The compound combines three key structural motifs:
- 4-Methoxyphenyl group: Aromatic ring with a methoxy substituent, known to enhance metabolic stability and modulate receptor interactions .
- Morpholin-4-yl group: A six-membered heterocycle containing oxygen and nitrogen, frequently used to improve solubility and pharmacokinetic properties .
- 3-Methylphenylacetamide: A lipophilic substituent that may influence binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-4-3-5-18(14-17)15-22(25)23-16-21(24-10-12-27-13-11-24)19-6-8-20(26-2)9-7-19/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWRQCGMVXSYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory processes.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Morpholine-Containing Acetamides
Morpholine derivatives are widely explored for their pharmacological properties. Key analogs include:
Key Observations :
- The target compound’s 3-methylphenyl group distinguishes it from analogs with halogenated (e.g., 4-chloro in ) or heterocyclic substituents (e.g., thiazole in ). This substitution may enhance lipophilicity compared to fluorophenyl derivatives (logP 0.865 in vs. estimated 2.8 for the target).
- Morpholine’s role in improving solubility is evident in analogs like 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide, which retains moderate polarity despite aromatic substituents .
Methoxyphenyl-Containing Acetamides
Methoxyphenyl groups are associated with hypoglycemic and anticancer activities:
- N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) : Demonstrated IC50 = 69 µM in α-glucosidase inhibition and reduced blood sugar by 25.1% in diabetic rat models .
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide : Intermediate in dextromethorphan synthesis, highlighting methoxyphenyl’s versatility in medicinal chemistry .
- Brezivaptanum (Vasopressin antagonist) : Contains a 4-methoxyphenyl group and morpholinylethyl chain, showing receptor selectivity .
However, the 3-methylphenylacetamide side chain may confer distinct target specificity compared to triazole-based antagonists like brezivaptanum .
Acetamides with Heterocyclic Cores
Compounds like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (MLS001166275) incorporate thiazole rings, which enhance metabolic stability and binding to kinase targets .
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